(R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline
(R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline
Brand Name:
Vulcanchem
CAS No.:
335158-33-3
VCID:
VC0052616
InChI:
InChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2
SMILES:
C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4
Molecular Formula:
C21H19NO4
Molecular Weight:
349.4 g/mol
(R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline
CAS No.: 335158-33-3
Reference Standards
VCID: VC0052616
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
CAS No. | 335158-33-3 |
---|---|
Product Name | (R, R)-rel-2-Benzyloxycarbonyl-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-Isoquinoline |
Molecular Formula | C21H19NO4 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | benzyl 1-(5-oxooxolan-2-yl)-1H-isoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2 |
Standard InChIKey | HXIQRZPSACSSGU-UHFFFAOYSA-N |
SMILES | C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4 |
Canonical SMILES | C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4 |
Synonyms | (R)-rel-Benzyl 1-((R)-rel-5-Oxotetrahydrofuran-2-yl)isoquinoline-2(1H)-carboxylate; 1-(Tetrahydro-5-oxo-2-furanyl)-2(1H)-isoquinolinecarboxylic Acid Phenylmethyl Ester |
PubChem Compound | 18768644 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume